2,6-Dimethyl-4-(thiophen-2-yl)pyridine-3-carbonitrile
Description
2,6-Dimethyl-4-(thiophen-2-yl)pyridine-3-carbonitrile is a pyridine derivative featuring a thiophene substituent at the 4-position, methyl groups at the 2- and 6-positions, and a cyano group at the 3-position.
Properties
CAS No. |
650605-92-8 |
|---|---|
Molecular Formula |
C12H10N2S |
Molecular Weight |
214.29 g/mol |
IUPAC Name |
2,6-dimethyl-4-thiophen-2-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C12H10N2S/c1-8-6-10(12-4-3-5-15-12)11(7-13)9(2)14-8/h3-6H,1-2H3 |
InChI Key |
MZVNVRFBBXGNON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)C)C#N)C2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(thiophen-2-yl)pyridine-3-carbonitrile typically involves multi-step reactions. One common method is the Hantzsch pyridine synthesis, which involves the cyclocondensation of a β-ketoester, an aldehyde, and a nitrogen source under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as ammonium acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-(thiophen-2-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
2,6-Dimethyl-4-(thiophen-2-yl)pyridine-3-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-(thiophen-2-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Comparisons
The following table summarizes key structural differences between 2,6-Dimethyl-4-(thiophen-2-yl)pyridine-3-carbonitrile and analogous compounds:
Key Observations :
- Electron-Withdrawing/Donating Groups: The target compound lacks strong electron-withdrawing groups (e.g., -Br in ) but features methyl groups (electron-donating) and a cyano group (electron-withdrawing), balancing electronic effects.
- Planarity and Stacking : In bromophenyl-indole analogs, dihedral angles between the pyridine and thiophene rings are minimal (9.37°), promoting π-π stacking, whereas bulkier substituents (e.g., indole, bromophenyl) increase steric hindrance .
- Hydrogen Bonding: Amino or hydroxyl groups (e.g., in ) enhance hydrogen-bonding capacity, unlike the target compound, which relies on weaker C-H···π or van der Waals interactions.
Physicochemical Properties
Notes:
Biological Activity
2,6-Dimethyl-4-(thiophen-2-yl)pyridine-3-carbonitrile (CAS Number: 650605-92-8) is a pyridine derivative with potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural features that may confer various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
The molecular formula of 2,6-Dimethyl-4-(thiophen-2-yl)pyridine-3-carbonitrile is with a molecular weight of approximately 214.29 g/mol. Its structural characteristics include a pyridine ring substituted with thiophene and carbonitrile groups, which are known to influence biological activity.
Mechanisms of Biological Activity
Research indicates that compounds similar to 2,6-Dimethyl-4-(thiophen-2-yl)pyridine-3-carbonitrile exhibit various mechanisms of action:
- Anticancer Activity : Some studies have shown that pyridine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, compounds in related structures have demonstrated cytotoxic effects against various cancer cell lines, including HeLa and CaCo-2 cells .
- Antimicrobial Properties : Pyridine derivatives have been explored for their antibacterial and antifungal activities. The presence of the thiophene moiety is thought to enhance these effects by interacting with microbial enzymes or cell membranes .
- Enzyme Inhibition : Compounds containing similar functional groups have been reported to inhibit key enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes. This suggests potential anti-inflammatory applications .
Research Findings
A selection of studies highlights the biological activity of 2,6-Dimethyl-4-(thiophen-2-yl)pyridine-3-carbonitrile:
Case Studies
- Cytotoxicity Assays : In vitro studies using human cervical carcinoma (HeLa) and colon adenocarcinoma (CaCo-2) cells revealed that derivatives of pyridine compounds exhibited notable growth inhibition, with some derivatives achieving an inhibition zone of 20–25 mm .
- Enzyme Inhibition Studies : A study focused on enzyme assays showed that certain derivatives could inhibit human deacetylase Sirtuin 2 and carbonic anhydrase, which play roles in cancer progression and metabolic regulation .
- Antibacterial Screening : A series of pyridine derivatives were screened for antibacterial properties, revealing that some compounds had comparable or superior activity against resistant strains compared to established antibiotics .
Q & A
Q. What are the established synthetic routes for 2,6-Dimethyl-4-(thiophen-2-yl)pyridine-3-carbonitrile, and how do reaction conditions influence yield?
The compound can be synthesized via multicomponent reactions (e.g., Hantzsch pyridine synthesis) or stepwise assembly of the pyridine and thiophene moieties. Key parameters include:
- Catalyst selection : Transition metals (e.g., Pd, Cu) improve cross-coupling efficiency for thiophene incorporation .
- Temperature control : Pyridine ring formation often requires reflux conditions (~120°C), while nitrile group stability necessitates inert atmospheres .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may require post-reaction purification via column chromatography .
Experimental design should prioritize iterative testing of these variables using fractional factorial methods to maximize yield .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- NMR : Focus on ¹H NMR for methyl group splitting patterns (δ 2.1–2.5 ppm) and thiophene-proton coupling (δ 6.8–7.5 ppm). ¹³C NMR confirms nitrile (δ 115–120 ppm) and pyridine/quaternary carbons .
- FT-IR : Validate nitrile (C≡N stretch ~2200 cm⁻¹) and aromatic C-H bonds (~3050 cm⁻¹) .
- Mass spectrometry : High-resolution MS (HRMS) ensures molecular ion ([M+H]⁺) matches theoretical mass, with fragmentation patterns confirming substituent positions .
Cross-referencing data with computational predictions (e.g., DFT) minimizes misinterpretation .
Q. What are the recommended storage conditions to maintain the compound’s stability, and how can degradation products be identified?
- Storage : Protect from light and moisture using amber vials under nitrogen at –20°C. Desiccants (e.g., silica gel) prevent hydrolysis of the nitrile group .
- Degradation analysis : Monitor via HPLC with UV detection (λ = 254 nm). Suspected hydrolysis products (e.g., carboxylic acids) can be identified through retention time shifts and spiking with authentic standards .
Advanced Research Questions
Q. How can computational chemistry aid in predicting reactivity and guiding synthetic optimization?
- DFT calculations : Model transition states for nitrile formation or thiophene-pyridine coupling to identify energy barriers. Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets .
- Molecular docking : Screen for potential biological activity (e.g., kinase inhibition) by docking into protein active sites (PDB IDs), prioritizing scaffolds with binding energies ≤ –8 kcal/mol .
- Machine learning : Train models on existing synthetic data (e.g., reaction yields, solvent choices) to predict optimal conditions for novel derivatives .
Q. What strategies resolve contradictions between experimental data and theoretical predictions in its electronic properties?
- UV-Vis/ECD discrepancies : Compare experimental λ_max with TD-DFT results. Adjust computational parameters (e.g., solvent model, exchange-correlation functionals) to align theory with observed spectra .
- Electrochemical mismatches : Reconcile cyclic voltammetry redox potentials with HOMO/LUMO energies by incorporating solvation effects (e.g., PCM model) and counterion interactions .
- Statistical validation : Apply multivariate regression to quantify the impact of variables (e.g., solvent polarity, substituent effects) on observed deviations .
Q. What methodologies assess its potential in material science applications, such as organic electronics or metal-organic frameworks (MOFs)?
- Charge transport studies : Measure hole/electron mobility via space-charge-limited current (SCLC) in thin-film devices. Compare with DFT-predicted band structures .
- MOF synthesis : Screen coordination behavior with lanthanides (e.g., Eu³⁺, Tb³⁺) using solvothermal methods. Characterize porosity via BET surface area analysis and CO₂ adsorption isotherms .
- Thermal stability : Perform TGA/DSC to evaluate decomposition thresholds (>250°C suggests suitability for high-temperature applications) .
Methodological Framework for Data Analysis
- Experimental design : Use response surface methodology (RSM) to optimize synthetic parameters (e.g., time, temperature) and minimize trial runs .
- Statistical rigor : Apply ANOVA to differentiate significant variables (p < 0.05) and calculate confidence intervals for reproducibility .
- Data interpretation : Cross-validate spectral and computational results using tools like ChemDraw (for NMR simulation) and Mercury (for XRD pattern matching) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
